molecular formula C23H26N4O3 B11232960 5,7-dimethyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5,7-dimethyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11232960
M. Wt: 406.5 g/mol
InChI Key: CGNJWKCRBVUJJS-UHFFFAOYSA-N
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Description

5,7-DIMETHYL-3-[2-(3-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-DIMETHYL-3-[2-(3-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrimidine derivatives with piperidine derivatives under controlled conditions. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,7-DIMETHYL-3-[2-(3-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaH in dimethyl sulfoxide (DMSO) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,7-DIMETHYL-3-[2-(3-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, this compound can disrupt the cell cycle, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The pathways involved include the modulation of cell cycle checkpoints and the activation of apoptotic signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-DIMETHYL-3-[2-(3-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE stands out due to its unique structural features, such as the presence of both piperidine and pyrido[2,3-d]pyrimidine moieties, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C23H26N4O3

Molecular Weight

406.5 g/mol

IUPAC Name

5,7-dimethyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H26N4O3/c1-15-8-7-11-25(13-15)19(28)14-26-22(29)20-16(2)12-17(3)24-21(20)27(23(26)30)18-9-5-4-6-10-18/h4-6,9-10,12,15H,7-8,11,13-14H2,1-3H3

InChI Key

CGNJWKCRBVUJJS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)CN2C(=O)C3=C(N=C(C=C3C)C)N(C2=O)C4=CC=CC=C4

Origin of Product

United States

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